Diethoxy(diisocyanato)silane

Sol-gel chemistry Organosilicon synthesis Hydrolysis kinetics

Diethoxy(diisocyanato)silane (DEDIS, CAS 18544-43-9, molecular formula C₆H₁₀N₂O₄Si, MW 202.24 g/mol) is a sila-functional organosilicon compound bearing two ethoxy (–OEt) and two isocyanato (–NCO) groups directly bonded to the same silicon center. It belongs to the class of isocyanatosilanes, which are fundamentally distinct from C-functional organosilicon isocyanates (where the –NCO group is separated from Si by an organic spacer) in both preparation methods and reactivity profiles.

Molecular Formula C6H10N2O4Si
Molecular Weight 202.24 g/mol
CAS No. 18544-43-9
Cat. No. B14701870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxy(diisocyanato)silane
CAS18544-43-9
Molecular FormulaC6H10N2O4Si
Molecular Weight202.24 g/mol
Structural Identifiers
SMILESCCO[Si](N=C=O)(N=C=O)OCC
InChIInChI=1S/C6H10N2O4Si/c1-3-11-13(7-5-9,8-6-10)12-4-2/h3-4H2,1-2H3
InChIKeyBJBJVVDBSBYODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxy(diisocyanato)silane (CAS 18544-43-9): Compound Identity, Class, and Procurement Relevance


Diethoxy(diisocyanato)silane (DEDIS, CAS 18544-43-9, molecular formula C₆H₁₀N₂O₄Si, MW 202.24 g/mol) is a sila-functional organosilicon compound bearing two ethoxy (–OEt) and two isocyanato (–NCO) groups directly bonded to the same silicon center [1]. It belongs to the class of isocyanatosilanes, which are fundamentally distinct from C-functional organosilicon isocyanates (where the –NCO group is separated from Si by an organic spacer) in both preparation methods and reactivity profiles [2]. DEDIS is synthesized via controlled ethoxylation of tetraisocyanatosilane, yielding a compound that occupies a unique intermediate reactivity niche between highly reactive chlorosilanes and relatively sluggish tetraalkoxysilanes [1]. Its dual functionality enables stepwise, selective substitution chemistry that is inaccessible with either purely isocyanato- or purely alkoxy-substituted silanes [1].

1 Isocyanatosilane with intermediate hydrolytic reactivity — positioned between chlorosilanes and alkoxysilanes
2 Dual Si–NCO and Si–OEt groups enable stepwise, sequential substitution chemistry
3 Suitable for controlled sol-gel processes and defined oligosiloxane synthesis

Why Generic Isocyanatosilane or Alkoxysilane Substitution Fails for Diethoxy(diisocyanato)silane Procurement


Isocyanatosilanes are not interchangeable commodities. The reactivity of isocyanatosilanes is lower than that of chlorosilanes and higher than that of corresponding alkoxysilanes [1], meaning that substituting DEDIS with a chlorosilane analog (e.g., dichlorodiethoxysilane) produces uncontrollably rapid hydrolysis with corrosive HCl byproduct, while substituting with a pure alkoxysilane (e.g., tetraethoxysilane, TEOS) yields insufficient reactivity for stepwise oligosiloxane construction [1]. C-functional isocyanatosilanes such as 3-isocyanatopropyltriethoxysilane place the –NCO group on a propyl spacer, fundamentally altering hydrolysis kinetics and crosslinking architecture compared with the Si–NCO bond in DEDIS [2]. Furthermore, the specific 2:2 ethoxy-to-isocyanato stoichiometry on a single silicon atom is not replicated by any other commercially relevant compound—tetraisocyanatosilane (4 NCO, 0 OEt) and TEOS (0 NCO, 4 OEt) represent extreme poles that cannot achieve the controlled, sequential substitution chemistry for which DEDIS is demonstrably employed [1].

DEDIS vs. Chlorosilane
Rapid hydrolysis with corrosive HCl byproduct; may shift reaction control and safety profile
DEDIS vs. TEOS
Insufficient reactivity under mild conditions; stepwise substitution may not proceed
DEDIS vs. C‑functional analog
Organic spacer alters hydrolysis kinetics and crosslinking architecture; Si–NCO reactivity context may not transfer

Quantitative Differentiation Evidence for Diethoxy(diisocyanato)silane (DEDIS) vs. Closest Analogs


Reactivity Hierarchy: Isocyanatosilane Occupies an Intermediate Position Between Chlorosilane and Alkoxysilane

The reactivity of isocyanatosilanes, including DEDIS, is explicitly positioned as lower than that of chlorosilanes and higher than that of the corresponding alkoxysilanes [1]. This hierarchy is experimentally grounded: chlorosilanes such as dichlorodiethoxysilane undergo uncontrollably rapid hydrolysis with evolution of corrosive HCl, while ethoxysilanes such as TEOS require catalysis for appreciable reactivity under aprotic conditions [2]. DEDIS thus provides a practical middle ground—sufficiently reactive for controlled stepwise substitution without the hazards and side reactions of chlorosilanes [1].

Reactivity Hierarchy
Class-level
Intermediate position: isocyanatosilane < chlorosilane, > alkoxysilane
Supports selection for controlled stepwise chemistry without HCl generation
Qualitative hierarchy; rate constants not reported
Sol-gel chemistry Organosilicon synthesis Hydrolysis kinetics

TEDIDS Synthesis Yield: DEDIS Route (29%) vs. Tetraisocyanatosilane Route (11%) — 2.6-Fold Improvement

In the synthesis of 1,1,3,3-tetraethoxy-1,3-diisocyanatodisiloxane (TEDIDS), the ethanolysis of DEDIS yielded TEDIDS at 29%, whereas the ethanolysis of hexa(isocyanato)disiloxane derived directly from tetraisocyanatosilane yielded only 11% [1]. This 2.6-fold yield advantage demonstrates that the pre-installed ethoxy groups on DEDIS direct the reaction toward the desired mixed-functionality disiloxane, reducing byproduct formation arising from uncontrolled polycondensation of the all-isocyanato precursor [1]. The authors explicitly state: 'Hence, this method is useful for synthesizing disiloxanes containing isocyanate and alkoxy groups' [1].

TEDIDS Yield
Head-to-head
29% yield (DEDIS route) vs. 11% (tetraisocyanatosilane route)
Higher preparative yield supports efficient mixed disiloxane synthesis
2.6-fold improvement; TEDIDS isolated by distillation
Oligosiloxane synthesis Isocyanatodisiloxane Ethanolysis selectivity

Hydrolysis Product Architecture: DEDIS-Derived Oligomers Yield Cyclic Siloxanes vs. TEOS 3D Networks

The hydrolysis–condensation product of TEOS is a three-dimensional network-type polysiloxane. In contrast, hexaethoxydisiloxane (HEDS), synthesized from DEDIS, yields predominantly four-membered cyclic siloxane upon hydrolysis–condensation, while octaethoxytrisiloxane (OETS), also accessed from DEDIS, produces various-membered cyclic siloxanes [1]. This structural divergence is a direct consequence of DEDIS's controllable functionality, which enables the selective pre-construction of discrete oligosiloxane precursors (HEDS and OETS) that dictate the final hydrolysis product architecture [1].

Product Architecture
Head-to-head
DEDIS-derived HEDS → four-membered cyclic siloxane; TEOS → 3D network
Enables precursor-level control over cyclic vs. network siloxane architecture
Confirmed by 29Si NMR; M1 degrees: HEDS 56.3%, OETS 72.8%, TEOS 47.0%
Sol-gel chemistry Polysiloxane architecture Cyclic siloxanes

Physical Property Differentiation: Higher Boiling Point and Molecular Weight vs. Diisocyanatodimethylsilane

DEDIS exhibits a boiling point of approximately 278–279 °C at atmospheric pressure, a density of 1.064 g/cm³, and a molecular weight of 202.24 g/mol [1]. Its closest structural analog among commercially catalogued isocyanatosilanes, diisocyanatodimethylsilane (CAS 5587-62-2), has a boiling point of 134–139 °C, density of ~1.0 g/cm³, and molecular weight of 142.19 g/mol . The ~140 °C higher boiling point of DEDIS reflects the replacement of two methyl groups with two ethoxy groups, which increases both molecular weight and intermolecular interaction strength. This difference directly impacts the usable temperature window for vapor-phase processes and distillation-based purification.

Physical Property
Data to verify
b.p. ~279 °C (DEDIS) vs. ~139 °C (diisocyanatodimethylsilane)
Higher boiling point supports high-temperature processes and distillation separation
Cross-study comparison; density 1.064 vs. ~1.0 g/cm³
Physical properties Volatility Thermal processing window

Dual Si–NCO / Si–OEt Functionality Enables Sequential Substitution Inaccessible to All-Isocyanato or All-Alkoxy Silanes

DEDIS carries exactly two isocyanato and two ethoxy groups on the same silicon atom. This 2:2 stoichiometry allows the isocyanato groups to be selectively substituted by nucleophiles (alcohols, water, amines) while the ethoxy groups remain intact for subsequent hydrolysis–condensation, or vice versa [1]. The reaction of DEDIS with triethoxysilanol (TESOL) proceeds via selective Si–NCO ethanolysis to generate TEDIDS and ethanol, followed by further condensation at the remaining Si–NCO site to yield HEDITS [1]. Neither tetraisocyanatosilane (4 NCO, 0 OEt), which undergoes uncontrolled polycondensation, nor TEOS (0 NCO, 4 OEt), which is unreactive under the same mild conditions, can replicate this stepwise pathway [1]. Additionally, the Si–NCO groups in DEDIS are directly bonded to silicon (sila-functional), contrasting with C-functional isocyanatosilanes where the isocyanate is separated by an alkylene spacer, leading to substantially different reactivity and hydrolysis behavior [2].

Sequential Substitution
Class-level
Only DEDIS provides 2 Si–NCO + 2 Si–OEt on one silicon center
Unique building block for sequence-defined oligosiloxanes
Stepwise ethanolysis then condensation; not replicable by all-NCO or all-OEt silanes
Stepwise synthesis Functional group orthogonality Isocyanato-alkoxy silanes

Evidence-Backed Application Scenarios for Diethoxy(diisocyanato)silane (DEDIS)


Selective Synthesis of Mixed Isocyanato–Alkoxy Oligosiloxanes (TEDIDS, HEDITS, HEDS, OETS)

DEDIS is the demonstrated preferred precursor for synthesizing mixed-functionality oligosiloxanes that contain both isocyanato and ethoxy groups on a defined siloxane backbone. The controlled ethanolysis of DEDIS yields 1,1,3,3-tetraethoxy-1,3-diisocyanatodisiloxane (TEDIDS) at 29% (vs. 11% from tetraisocyanatosilane-derived routes), and subsequent reaction with triethoxysilanol produces 1,1,1,5,5,5-hexaethoxy-3,3-diisocyanatotrisiloxane (HEDITS) at 24–44% [1]. Further ethanolysis delivers hexaethoxydisiloxane (HEDS, 12%) and octaethoxytrisiloxane (OETS, 42%) [1]. These discrete oligomers are valuable as model compounds for sol-gel mechanistic studies and as precursors for architecturally controlled hybrid materials [1].

Precursor for Cyclic Siloxane Formation in Sol-Gel Processing

Unlike TEOS, which produces three-dimensional network polysiloxanes upon hydrolysis–condensation, DEDIS-derived HEDS and OETS yield predominantly cyclic siloxane architectures—HEDS gives four-membered rings, while OETS gives various-membered cyclic structures [1]. This architectural control is evidenced by 29Si NMR data showing M1 degrees of 56.3% (HEDS–TMS) and 72.8% (OETS–TMS) vs. 47.0% for TEOS–TMS, confirming significantly different siloxane connectivity patterns [1]. Applications requiring low-crosslink-density, cyclic-rich siloxane domains—such as flexible hybrid coatings, porous silicates, or molecularly imprinted sol-gel matrices—benefit from DEDIS-derived precursors.

Building Block for Isocyanate-Terminated Hybrid Organic–Inorganic Materials

The presence of two Si–NCO groups on DEDIS makes it a reactive difunctional monomer for constructing organic–inorganic hybrid systems. The isocyanate groups can react with hydroxy-terminated organic polymers (polyethers, polyesters) to form urethane linkages, while the ethoxysilyl groups remain available for subsequent sol-gel condensation to build the inorganic oxide network [1]. This orthogonal reactivity—isocyanate chemistry for organic coupling, alkoxysilane chemistry for inorganic network formation—is intrinsic to the DEDIS structure and is not simultaneously available from either purely organic diisocyanates (no inorganic networking capability) or purely inorganic alkoxysilanes (no direct organic coupling without prior functionalization) [1][2].

Controlled Vapor-Phase Deposition and High-Temperature Processing

With a boiling point of approximately 278–279 °C, DEDIS is suitable for elevated-temperature vapor-phase processes where lower-boiling isocyanatosilanes such as diisocyanatodimethylsilane (b.p. 134–139 °C ) would prematurely volatilize or decompose [1]. The ethoxy groups evolve ethanol as the hydrolysis byproduct—non-corrosive and of low toxicity—compared with chlorosilane alternatives that release HCl [3]. This combination of moderate volatility, non-corrosive byproduct profile, and dual reactive functionality supports applications in chemical vapor deposition (CVD) of silicon-containing films where controlled precursor delivery and clean decomposition chemistry are critical [1].

Application
Selection Property
Validation Focus
Mixed isocyanato–alkoxy oligosiloxane synthesis
Functional group orthogonality (Si–NCO / Si–OEt)
Isolated yield, distillation purity, 29Si NMR confirmation
Cyclic siloxane precursor in sol-gel processing
Precursor-controlled cyclic architecture
Cyclic vs. 3D network by 29Si NMR, GPC
Isocyanate-terminated hybrid organic–inorganic materials
Orthogonal reactivity (urethane coupling + sol-gel)
Urethane linkage integrity, inorganic network integration
Vapor-phase deposition / high-temperature processing
Moderate volatility, non-corrosive byproduct (ethanol)
Thermal stability, vapor pressure characterization, film purity
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